REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([C:10]([CH3:14])([CH3:13])[C:11]#[N:12])[CH:7]=[CH:8][CH:9]=1)[CH3:2].[I:15]Cl>C(O)(=O)C>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([C:10]([CH3:13])([CH3:14])[C:11]#[N:12])[CH:7]=[CH:8][C:9]=1[I:15])[CH3:2]
|
Name
|
|
Quantity
|
2.96 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=CC1)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
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CUSTOM
|
Details
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the residue was partitioned between ethyl acetate and water
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Type
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WASH
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Details
|
The organic layer was washed with 10% sodium carbonate (1×), brine (1×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (anhydrous magnesium sulfate)
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Type
|
FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography 110 g of silica gel
|
Type
|
WASH
|
Details
|
eluting with a gradient of ethyl acetate in hexanes)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=CC1I)C(C#N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.53 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |